molecular formula C14H14N4O2 B2536731 2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol CAS No. 2379986-49-7

2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol

Cat. No.: B2536731
CAS No.: 2379986-49-7
M. Wt: 270.292
InChI Key: UPCJIKSGSPXGGF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound that features a furan ring, a pyrido[3,4-d]pyrimidine moiety, and a propanol group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[3,4-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives . The furan ring is then introduced through a series of condensation reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group in the pyrido[3,4-d]pyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrido[3,4-d]pyrimidine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-d]pyrimidine derivatives: These compounds share the pyrido[3,4-d]pyrimidine core and exhibit similar biological activities.

    Furan derivatives: Compounds containing the furan ring, which are known for their diverse chemical reactivity and biological properties.

Uniqueness

2-(Furan-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is unique due to the combination of the furan ring and the pyrido[3,4-d]pyrimidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-14(19,12-3-2-6-20-12)8-16-13-10-4-5-15-7-11(10)17-9-18-13/h2-7,9,19H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCJIKSGSPXGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC2=C1C=CN=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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